IDO1 Inhibitory Activity in Human Cancer Cells
3-Bromo-1-isobutyl-5-nitro-1H-indazole exhibits moderate inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer. In a cellular assay using human BXPC-3 cells stimulated with IFNγ, the compound reduced kynurenine levels with an IC50 of 10,000 nM (10 µM) after 48 hours of incubation, as measured by LC-MS analysis [1]. This activity is distinct from more potent indazole-based IDO1 inhibitors, such as a 4,6-disubstituted analog (compound 35), which demonstrated an IC50 of 1,370 nM (1.37 µM) in HeLa cells [2]. The difference in potency highlights the critical role of substitution pattern; the 3-bromo and N1-isobutyl groups in the target compound confer a unique activity profile that may be desirable for specific mechanistic studies or as a starting point for further optimization where a balance of potency and selectivity is required.
| Evidence Dimension | IDO1 Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 4,6-Disubstituted-1H-Indazole (Compound 35) IC50 = 1,370 nM |
| Quantified Difference | Target compound is ~7.3-fold less potent |
| Conditions | Human BXPC-3 cells, IFNγ-stimulated, 48h incubation, LC-MS readout for target; HeLa cells for comparator |
Why This Matters
This data provides a benchmark for researchers investigating IDO1 inhibition, confirming activity and enabling rational selection for studies where a moderate inhibitor is preferred to avoid complete pathway shutdown.
- [1] BindingDB. BDBM50633582 (CHEMBL5400830): Inhibition of IDO1 in human BXPC-3 cells. Accession ID: 50020789. View Source
- [2] Qian, S., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 698-702. View Source
